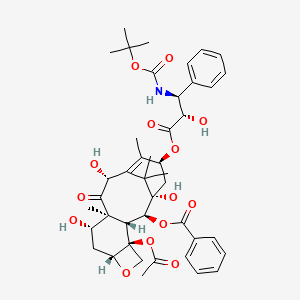
(Z)-Azoxystrobin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Azoxystrobin is a fungicide commonly used in agricultural and horticultural applications. It is an active ingredient in many commercial fungicides, and is known to be effective against a variety of fungi, including powdery mildews, rusts, and leaf spots. The compound is a derivative of the naturally occurring compound strobilurin, and has been used in commercial products since the 1990s. It is a systemic fungicide, meaning that it is absorbed by the plant and moves throughout the plant system to provide protection against fungal infection. (Z)-Azoxystrobin is known to have a wide range of effects on fungi, including inhibition of spore germination, inhibition of hyphal growth, and inhibition of sporulation. Furthermore, it has been found to be effective against a variety of plant-pathogenic fungi, including some of the most common and destructive plant diseases.
Aplicaciones Científicas De Investigación
- (Z)-Azoxystrobin is widely used to protect crops from fungal diseases. It inhibits mitochondrial respiration in fungi, disrupting energy production and preventing their growth. It has demonstrated efficacy against various pathogens, including rusts, powdery mildews, and leaf spots in crops like wheat, soybeans, and grapes .
- Researchers have explored the impact of (Z)-Azoxystrobin on plant physiology. It enhances photosynthesis, increases chlorophyll content, and improves overall plant health. Additionally, it helps plants withstand abiotic stressors such as drought, heat, and UV radiation .
- Studies have investigated the fate of (Z)-Azoxystrobin in soil, water, and air. Understanding its persistence, degradation, and potential impact on non-target organisms is crucial for sustainable use. Ecotoxicological assessments evaluate its effects on aquatic organisms and soil microorganisms .
- Researchers have characterized the mode of action of (Z)-Azoxystrobin . It targets complex III (cytochrome bc1 complex) in the mitochondrial electron transport chain. Monitoring resistance development and implementing strategies to delay resistance are essential for its long-term effectiveness .
- While (Z)-Azoxystrobin is considered safe for humans at recommended doses, studies assess its potential health risks. These include acute toxicity, chronic exposure, and potential effects on endocrine systems. Regulatory agencies evaluate its safety for workers and consumers .
- Researchers explore innovative application methods and formulations to optimize (Z)-Azoxystrobin delivery. These include seed treatments, foliar sprays, and controlled-release formulations. Improving efficacy while minimizing environmental impact is a key focus .
Crop Protection and Disease Management
Plant Physiology and Stress Tolerance
Environmental Fate and Ecotoxicology
Resistance Management and Mode of Action
Human Health and Safety
Application Techniques and Formulations
Propiedades
IUPAC Name |
methyl (Z)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDXOXNFNRHQEC-LGMDPLHJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(/C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)\C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348332 |
Source


|
| Record name | (Z)-Azoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Azoxystrobin | |
CAS RN |
143130-94-3 |
Source


|
| Record name | (Z)-Azoxystrobin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What analytical techniques are commonly used to determine the presence and quantity of (Z)-azoxystrobin in azoxystrobin formulations?
A1: High-performance liquid chromatography with diode array detection (HPLC-DAD) is a common technique used for the simultaneous determination of azoxystrobin and its impurity (Z)-azoxystrobin in pesticide formulations. [] This method offers good accuracy, precision, and selectivity for quality control purposes. []
Q2: Why is it important to control the levels of (Z)-azoxystrobin in azoxystrobin products?
A2: Regulatory bodies, such as the European Union, have established maximum residue limits (MRLs) for impurities like (Z)-azoxystrobin in pesticide formulations containing azoxystrobin. [] This is likely due to potential safety and efficacy concerns. By utilizing methods like HPLC-DAD, manufacturers can ensure their products comply with these regulations. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)








